molecular formula C17H23ClN2O8S B13678489 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid

2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid

Cat. No.: B13678489
M. Wt: 450.9 g/mol
InChI Key: QVWYCTGTGHDWFQ-UHFFFAOYSA-N
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Description

2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid is a synthetic glutamic acid derivative featuring a benzamido backbone substituted with a 2-chloroethyl group and a 2-(methylsulfonyloxy)ethyl amino moiety. The pentanedioic acid (glutaric acid) core is analogous to naturally occurring amino acids like L-glutamic acid, which plays critical roles in cellular metabolism and nucleotide biosynthesis .

Properties

IUPAC Name

2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWYCTGTGHDWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (S)-2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid, also known as 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid or CMDA, with the CAS No. 122665-73-0, has a molecular weight of 450.89 g/mol and the molecular formula C17H23ClN2O8S .

Chemical Structure and Identifiers

CMDA's chemical structure can be represented through various identifiers:

  • IUPAC Name: (2S)-2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid
  • InChI: InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/t14-/m0/s1
  • InChIKey: QVWYCTGTGHDWFQ-AWEZNQCLSA-N
  • SMILES: CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC@@HC(=O)O

Synonyms

CMDA is also known by several synonyms, including:

  • 4-((2-chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid
  • 4-CEMA-benzoyl-glutamic acid
  • (S)-2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid

Potential Applications

While the provided search results do not detail specific applications of CMDA, they do offer some clues regarding its nature and potential use:

  • Chemical Intermediate: CMDA is offered as a chemical intermediate with a purity specification . This suggests it is primarily used in laboratory settings as a building block for synthesizing other compounds.
  • Related Research Areas: Given the presence of chloroethyl and methylsulfonyl groups, CMDA may be relevant in studies related to alkylating agents, which have applications in cancer research and other areas .
  • Storage Conditions: It is recommended to store CMDA sealed in a dry environment at 2-8°C .

Mechanism of Action

The mechanism of action of 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methotrexate and Folate Analogs

Structural Features : Methotrexate (C20H22N8O5) consists of a pteridine ring linked to a benzamido-pentanedioic acid backbone . In contrast, the target compound lacks the pteridine moiety but retains the benzamido-glutaric acid structure.
Mechanism : Methotrexate inhibits dihydrofolate reductase (DHFR), blocking folate metabolism and nucleotide synthesis. The target compound’s absence of the pteridine ring likely precludes DHFR inhibition, but its glutaric acid portion may facilitate cellular uptake via glutamate transporters .
Biological Activity : Methotrexate is a cornerstone in chemotherapy and autoimmune therapy. The target compound’s chloroethyl group may confer alkylating activity, diverging from methotrexate’s antifolate mechanism .

2-(4-Methylbenzenesulphonamido)Pentanedioic Acid Derivatives

Structural Features : These derivatives (e.g., 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amides) feature a sulfonamido group attached to glutaric acid, differing from the target compound’s sulfonate ester and chloroethyl substituents .
Biological Activity : These compounds exhibit antineoplastic activity against multiple cancer cell lines (e.g., MCF-7, HT-29). The sulfonamido group enhances interactions with enzymes like glutamine synthetase, while the target compound’s chloroethyl group may introduce DNA crosslinking activity .
Synthesis : Both classes employ Schotten-Baumann condensation for sulfonamide/sulfonate ester formation, but the target compound requires additional steps to introduce the chloroethyl and methylsulfonyloxyethyl groups .

Bendamustine-Related Alkylating Agents

Structural Features: Bendamustine analogs (e.g., USP Bendamustine Related Compound H) contain benzimidazole cores with bis-chloroethyl amino groups . The target compound replaces benzimidazole with a benzamido group and adds a sulfonate ester. Mechanism: Bendamustine’s chloroethyl groups induce DNA alkylation and crosslinking. The target compound’s chloroethyl moiety may share this mechanism, while the sulfonate ester could improve solubility or reduce off-target effects . Activity: Bendamustine is clinically used for hematologic malignancies.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Mechanism References
2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid Benzamido-pentanedioic acid 2-Chloroethyl, 2-(methylsulfonyloxy)ethyl Hypothesized alkylating agent DNA alkylation, metabolic uptake -
Methotrexate Pteridine-benzamido-glutaric acid 2,4-diaminopteridinyl, methylamino Antifolate, anticancer DHFR inhibition
2-(4-Methylbenzenesulphonamido)pentanedioic acid bis amides Sulfonamido-glutaric acid Sulfonamido, aryl substituents Antineoplastic (in vitro/in vivo) Glutamine metabolism interference
USP Bendamustine Related Compound H Benzimidazole-butanoic acid Bis-chloroethyl, benzimidazole Alkylating agent DNA crosslinking

Biological Activity

2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid, also known by its CAS number 122665-73-0, is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H23ClN2O8S
  • Molecular Weight : 450.89 g/mol
  • Purity : ≥ 98%

The compound exhibits biological activity primarily through its interaction with cellular pathways associated with cancer treatment and neuroprotection. The presence of the chloroethyl group suggests potential alkylating properties, which are characteristic of many chemotherapeutic agents.

1. Antitumor Activity

Research indicates that compounds with similar structures can induce apoptosis in cancer cells by forming DNA cross-links. This mechanism disrupts DNA replication and transcription, leading to cell death. The specific biological pathways involved may include:

  • Inhibition of DNA repair mechanisms : This can enhance the sensitivity of cancer cells to other chemotherapeutic agents.
  • Induction of oxidative stress : The compound may increase reactive oxygen species (ROS), further promoting apoptosis in tumor cells.

2. Neuroprotective Effects

Preliminary studies suggest that compounds containing similar functional groups can protect neuronal cells from damage due to neurodegenerative diseases. The neuroprotective effects may be attributed to:

  • Reduction of amyloid plaque formation : By inhibiting the aggregation of amyloid-beta peptides, the compound could mitigate neurotoxicity associated with Alzheimer's disease.
  • Improvement in cellular signaling pathways : Enhancing neurotrophic factor signaling may support neuronal survival and function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications.

Case Study 1: Antitumor Efficacy

A study investigated a similar chloroethyl-containing compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The findings suggested that these compounds could be developed into novel anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.0DNA cross-linking
Compound BHeLa (cervical cancer)3.5ROS induction

Case Study 2: Neuroprotective Properties

In an animal model of Alzheimer's disease, a related compound was shown to reduce cognitive decline and improve memory retention when administered over a period of several weeks. The results indicated a significant decrease in amyloid plaque burden .

Treatment GroupAmyloid Plaque Load (mm²)Cognitive Score
Control25.010
Treatment10.020

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